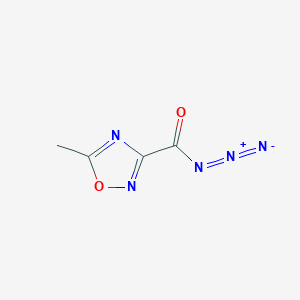
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride
Overview
Description
“3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H8ClFN2O2S and a molecular weight of 274.7 . It is a pyrazole-bearing compound known for its diverse pharmacological effects .
Synthesis Analysis
Some hydrazine-coupled pyrazoles, which include this compound, were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H6ClFN2O2S/c10-16(14,15)7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H .Chemical Reactions Analysis
The compound is part of a series of pyrazole derivatives that have been evaluated for their antileishmanial and antimalarial activities . The in vitro antileishmanial and in vivo antimalarial activities of these synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .Scientific Research Applications
Catalysis and Synthesis
- Ionic Liquid as Efficient Catalyst : A novel ionic liquid 1-sulfopyridinium chloride has been synthesized and characterized. It's used as an efficient catalyst for the synthesis of bis(pyrazol-5-ol)s through a tandem Knoevenagel–Michael reaction, demonstrating the potential application of related compounds in catalysis and organic synthesis (Moosavi‐Zare et al., 2013).
Antimicrobial and Antitubercular Agents
- Benzene Sulfonamide Pyrazole Oxadiazole Derivatives : These derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies suggest their potential as antitubercular agents (Shingare et al., 2022).
- Synthesis of Heterocycles Based on Benzene Sulfonamido Pyrazole : These compounds demonstrate antimicrobial activity, highlighting the potential pharmaceutical applications of related structures (El‐Emary et al., 2002).
Medicinal Chemistry
- Heterocyclic Sulfonamides and Sulfonyl Fluorides : This study explores the synthesis of these compounds and their utility in medicinal chemistry, particularly in the development of pyrazole-4-sulfonamides (Tucker et al., 2015).
Antimicrobial and Antioxidant Activities
- Schiff’s Base, Azetidinones, and Thiazolidinones Derivatives : These synthesized compounds, including pyrazole derivatives, exhibit significant antimicrobial and antioxidant activities (Mistry et al., 2016).
- Pyrazole Based Sulfonamide Derivatives : Another study reporting the synthesis and characterization of sulfonamide derivatives, demonstrating their antimicrobial and antioxidant activity (Badgujar et al., 2018).
Molecular Structure and Spectroscopic Investigations
- Quantum Mechanical Calculations : Extensive spectroscopic investigations (FT-IR, FT-Raman, UV) along with molecular orbital and NLO studies of a related compound provide insights into its molecular structure and reactivity (Govindasamy & Gunasekaran, 2015).
Future Directions
The search results suggest that hydrazine-coupled pyrazole derivatives, which include this compound, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This indicates a promising future direction for the development of new treatments for these diseases.
properties
IUPAC Name |
3-fluoro-4-(4-methylpyrazol-1-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O2S/c1-7-5-13-14(6-7)10-3-2-8(4-9(10)12)17(11,15)16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUSOFYEUSLTIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1341340-38-2 | |
| Record name | 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)





![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)



![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)

![Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride](/img/structure/B1376642.png)